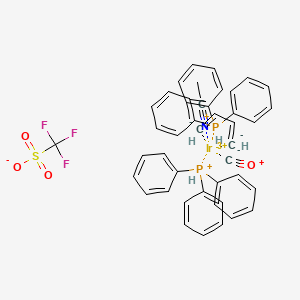
Acetonitrile;buta-1,3-diene;carbon monoxide;iridium(3+);trifluoromethanesulfonate;triphenylphosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetonitrile;buta-1,3-diene;carbon monoxide;iridium(3+);trifluoromethanesulfonate;triphenylphosphanium is a complex organometallic compound. This compound is notable for its unique combination of ligands and metal centers, which confer distinct chemical properties and reactivity. It is used in various fields of chemistry and industry due to its catalytic properties and ability to facilitate specific chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetonitrile;buta-1,3-diene;carbon monoxide;iridium(3+);trifluoromethanesulfonate;triphenylphosphanium typically involves the coordination of iridium(3+) with acetonitrile, buta-1,3-diene, carbon monoxide, and triphenylphosphanium in the presence of trifluoromethanesulfonate. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale coordination chemistry techniques, utilizing high-purity reagents and advanced catalytic processes. The production process is designed to maximize yield and purity while minimizing by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
Acetonitrile;buta-1,3-diene;carbon monoxide;iridium(3+);trifluoromethanesulfonate;triphenylphosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by the iridium center.
Reduction: It can also undergo reduction reactions, where the iridium center plays a crucial role.
Substitution: Ligand substitution reactions are common, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pressures to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized forms of the ligands, while substitution reactions result in new coordination complexes with different ligands.
Applications De Recherche Scientifique
Acetonitrile;buta-1,3-diene;carbon monoxide;iridium(3+);trifluoromethanesulfonate;triphenylphosphanium has several scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including hydroformylation and hydrogenation.
Biology: The compound’s catalytic properties are explored in biochemical research for enzyme mimetics and other catalytic processes.
Medicine: Research into its potential therapeutic applications, such as in drug development and delivery systems, is ongoing.
Industry: It is employed in industrial processes for the production of fine chemicals, pharmaceuticals, and polymers.
Mécanisme D'action
The mechanism by which acetonitrile;buta-1,3-diene;carbon monoxide;iridium(3+);trifluoromethanesulfonate;triphenylphosphanium exerts its effects involves the coordination of ligands to the iridium center, facilitating various catalytic processes. The molecular targets and pathways involved include:
Catalytic Sites: The iridium center acts as the primary catalytic site, enabling various chemical transformations.
Ligand Interactions: The ligands interact with substrates, stabilizing transition states and lowering activation energies for reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Rhodium Complexes: Similar to iridium complexes, rhodium complexes are used in catalysis but may exhibit different reactivity and selectivity.
Palladium Complexes: Palladium complexes are also widely used in catalysis, particularly in cross-coupling reactions.
Platinum Complexes: Platinum complexes are known for their catalytic properties in hydrogenation and oxidation reactions.
Uniqueness
Acetonitrile;buta-1,3-diene;carbon monoxide;iridium(3+);trifluoromethanesulfonate;triphenylphosphanium is unique due to its specific combination of ligands and the iridium center, which confer distinct catalytic properties and reactivity. Its ability to facilitate a wide range of chemical transformations makes it valuable in both research and industrial applications.
Propriétés
Formule moléculaire |
C44H39F3IrNO4P2S+2 |
|---|---|
Poids moléculaire |
989.0 g/mol |
Nom IUPAC |
acetonitrile;buta-1,3-diene;carbon monoxide;iridium(3+);trifluoromethanesulfonate;triphenylphosphanium |
InChI |
InChI=1S/2C18H15P.C4H4.C2H3N.CHF3O3S.CO.Ir/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-3-4-2;1-2-3;2-1(3,4)8(5,6)7;1-2;/h2*1-15H;1-4H;1H3;(H,5,6,7);;/q;;-2;;;;+3/p+1 |
Clé InChI |
OOPIHJJOOXDDJU-UHFFFAOYSA-O |
SMILES canonique |
CC#N.[CH-]=CC=[CH-].[C-]#[O+].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-].[Ir+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


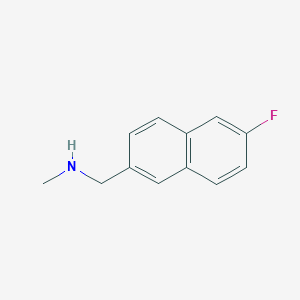
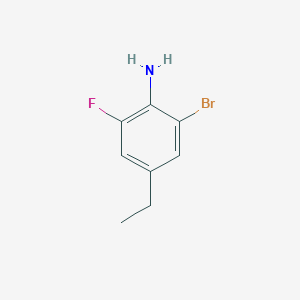
![(6-Amino-[3,3'-bipyridin]-5-yl)methanol](/img/structure/B13133307.png)
![Platinum,[1-[[3-[(2-aminoethyl)amino]propyl]amino]-9,10-anthracenedione]dichloro](/img/structure/B13133310.png)
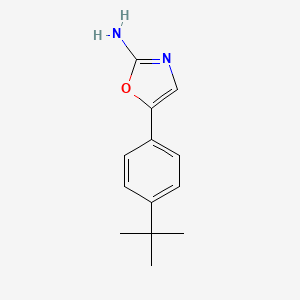

![2'-((7-Methoxy-9H-fluoren-2-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13133323.png)
![Octyl3-fluorothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B13133326.png)

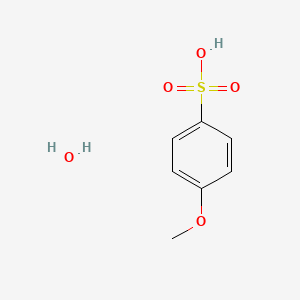
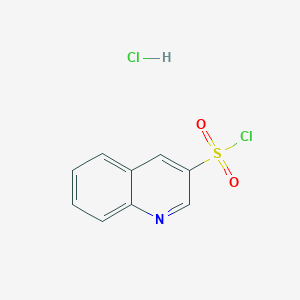
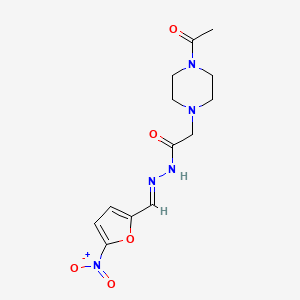
![3-Iodo-6-methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13133361.png)

